molecular formula C14H22N2 B1276893 (1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine CAS No. 91189-07-0

(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine

Cat. No. B1276893
CAS RN: 91189-07-0
M. Wt: 218.34 g/mol
InChI Key: AMRNWWPARHIDHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-Benzyl-pyrrolidin-3-ylmethyl-ethyl-amine" is not directly mentioned in the provided papers. However, the papers do discuss related compounds that feature pyridinylmethyl groups and their chemical properties. The first paper describes a ligand that includes pyridin-2-ylmethyl groups and its copper(II) complex, which has been used as a fluorescent sensor for dopamine . The second paper discusses the synthesis of various pyridin-ylmethyl benzoates, which are derivatives of benzoic acid with pyridin-ylmethyl ether groups . These compounds are structurally related to the compound , as they contain nitrogen-containing heterocycles and benzyl groups, which are common features in bioactive molecules.

Synthesis Analysis

The synthesis of the compounds in the first paper involves the formation of a benzimidazole derivative with pyridin-2-ylmethyl groups and its subsequent complexation with copper(II) ions . The second paper details the synthesis of pyridin-ylmethyl benzoates through esterification and etherification reactions, starting from 3,5-dihydroxybenzoic acid and different chloromethyl pyridines . These methods could potentially be adapted for the synthesis of "1-Benzyl-pyrrolidin-3-ylmethyl-ethyl-amine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of the copper(II) complex described in the first paper is characterized by a distorted trigonal bipyramidal geometry, with coordination from nitrogen atoms of benzimidazole groups and oxygen atoms from nitrate anions and a water molecule . Although the structure of "1-Benzyl-pyrrolidin-3-ylmethyl-ethyl-amine" is not provided, it can be inferred that it would also feature a complex geometry due to the presence of multiple potential donor atoms in its structure.

Chemical Reactions Analysis

The first paper does not detail specific chemical reactions of the ligand or its copper(II) complex, but it does mention the use of the ligand as a fluorescent sensor for dopamine, indicating that it can interact selectively with certain biomolecules . The second paper does not provide information on the reactivity of the synthesized pyridin-ylmethyl benzoates . However, the presence of pyridinylmethyl groups in these compounds suggests potential reactivity with nucleophiles and electrophiles, similar to other aromatic compounds with electron-withdrawing or electron-donating substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds in the provided papers are not extensively discussed. The first paper mentions spectroscopic characterization, which implies that the ligand and its complex have distinct absorbance and emission properties useful for sensing applications . The second paper focuses on the synthesis and structural characterization of the pyridin-ylmethyl benzoates, without delving into their physical properties . For "1-Benzyl-pyrrolidin-3-ylmethyl-ethyl-amine," one would expect properties such as solubility, melting point, and stability to be influenced by the presence of the pyrrolidinyl and benzyl groups, as well as the basicity of the amine function.

Scientific Research Applications

Synthesis and Characterization in Coordination Chemistry

A study focused on the synthesis and characterization of complexes using (1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine and other similar compounds. The study highlighted their significance in forming complexes with various metals, contributing to our understanding of coordination chemistry (Amirnasr, Schenk, & Meghdadi, 2002).

Asymmetric Synthesis

The compound has been utilized in asymmetric synthesis processes. A study demonstrated its use in the large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, an intermediate for various bioactive molecules, highlighting its role in the synthesis of biologically relevant compounds (Kotian, Lin, El-Kattan, & Chand, 2005).

Catalytic Applications

Research indicates the application of derivatives of (1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine in catalysis. Studies have explored its use in creating palladacycles, which are effective as catalysts in various chemical reactions, such as the Suzuki–Miyaura coupling and the allylation of aldehydes (Singh, Saleem, Pal, & Singh, 2017).

Intermediate in Antibiotic Synthesis

The compound is an important intermediate in the synthesis of antibiotics. For instance, it was used in the preparation of premafloxacin, an antibiotic for veterinary applications, demonstrating its pharmaceutical significance (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Organic Synthesis and Functionalization

It has been involved in the synthesis of various organic compounds. Research shows its use in the preparation of 2-benzazepine derivatives and pyrrolidines, indicating its versatility in organic synthesis (Gorulya, Tverdokhlebov, Tolmachev, Shishkin, & Shishkina, 2011).

properties

IUPAC Name

N-[(1-benzylpyrrolidin-3-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-2-15-10-14-8-9-16(12-14)11-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRNWWPARHIDHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408589
Record name (1-BENZYL-PYRROLIDIN-3-YLMETHYL)-ETHYL-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine

CAS RN

91189-07-0
Record name (1-BENZYL-PYRROLIDIN-3-YLMETHYL)-ETHYL-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 108.68 g (2.860 mole) lithium aluminum hydride in 800 ml tetrahydrofuran, was added a solution of 194.5 g (0.790 mole) of N-ethyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide in 600 ml tetrahydrofuran dropwise under nitrogen. The reaction was then refluxed four hours. The reaction flask was cooled in an ice bath and 108 ml of water, 108 ml of 15% sodium hydroxide, and 324 ml of water were added. The precipitated solids were filtered and washed with hot ethanol. The combined filtrates were concentrated, then dissolved in dichloromethane, filtered, dried over magnesium sulfate, and the solvent evaporated under reduced pressure to give 151.9 g of N-ethyl-1-(phenylmethyl)-3-pyrrolidinemethanamine as an oil.
Quantity
108.68 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
N-ethyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide
Quantity
194.5 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Name
Quantity
108 mL
Type
reactant
Reaction Step Three
Quantity
108 mL
Type
reactant
Reaction Step Three
Name
Quantity
324 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.